molecular formula C15H24N2O B312384 N-(3-pyridinyl)decanamide

N-(3-pyridinyl)decanamide

Cat. No.: B312384
M. Wt: 248.36 g/mol
InChI Key: SIZKGKMMFUCWRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-pyridinyl)decanamide is a pyridine-derived amide compound characterized by a decanamide group (C₁₀H₂₁CONH-) attached to the nitrogen atom of a 3-pyridinyl moiety.

Properties

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

N-pyridin-3-yldecanamide

InChI

InChI=1S/C15H24N2O/c1-2-3-4-5-6-7-8-11-15(18)17-14-10-9-12-16-13-14/h9-10,12-13H,2-8,11H2,1H3,(H,17,18)

InChI Key

SIZKGKMMFUCWRA-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)NC1=CN=CC=C1

Canonical SMILES

CCCCCCCCCC(=O)NC1=CN=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(3-pyridinyl)decanamide and related pyridine/amide derivatives:

Compound Name Substituents/Modifications Molecular Formula (Example) Molecular Weight (g/mol) Key Properties/Biological Relevance References
This compound 3-pyridinyl + decanamide C₁₅H₂₂N₂O (estimated) ~262.35 (estimated) High lipophilicity due to C₁₀ chain; potential for membrane interaction.
N-(2-Bromopyridin-3-yl)pivalamide 2-Bromo + 3-pyridinyl + pivalamide C₁₁H₁₃BrN₂O₂ 285.16 Bromine substituent enhances electrophilicity; used in cross-coupling reactions.
N-(3-Hydroxypyridin-2-yl)acetamide 3-Hydroxy + 2-pyridinyl + acetamide C₇H₈N₂O₂ 152.15 Hydroxyl group improves aqueous solubility; possible H-bond donor.
N-Vanillyldecanamide Vanillyl (4-hydroxy-3-methoxybenzyl) + decanamide C₁₈H₂₉NO₃ 307.43 Vanillyl group mimics capsaicin; may interact with TRPV1 receptors.
N-(2-oxooxolan-3-yl)decanamide Tetrahydrofuran-2-one + decanamide C₁₄H₂₃NO₃ 265.34 Lactone ring introduces rigidity; altered metabolic stability.
N-[3-(decanoylamino)propyl]decanamide Bis-decanamide + propyl linker C₂₃H₄₅N₃O₂ 395.62 Dual alkyl chains increase hydrophobicity; potential surfactant properties.

Key Comparative Insights:

Lipophilicity and Solubility :

  • The decanamide chain in this compound contributes significantly to its lipophilicity, reducing water solubility compared to shorter-chain analogs like N-(3-Hydroxypyridin-2-yl)acetamide . This property may enhance membrane permeability but limit bioavailability.
  • In contrast, hydroxyl or methoxy substituents (e.g., N-Vanillyldecanamide) introduce polar groups, partially offsetting hydrophobicity .

Electronic Effects :

  • Electron-withdrawing groups (e.g., bromine in N-(2-Bromopyridin-3-yl)pivalamide) increase reactivity, making such derivatives useful in synthetic chemistry as intermediates . The 3-pyridinyl group in the target compound lacks strong electron-withdrawing effects, suggesting relative stability under basic conditions.

The 3-pyridinyl group in the target compound may instead interact with nicotinic acetylcholine receptors or enzymes targeting pyridine scaffolds.

Synthetic Utility :

  • Derivatives like N-(6-chloro-5-iodopyridin-2-yl)pivalamide (CAS 944401-71-2, molecular weight 382.59 g/mol) are tailored for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas this compound’s lack of halogens may limit such applications.

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